5-[(4-chlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-13-7-5-12(6-8-13)15(23-9-1-2-10-23)16-18(25)24-19(27-16)21-17(22-24)14-4-3-11-26-14/h3-8,11,15,25H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPXBZLJLKNZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The triazole ring is known for its ability to inhibit various kinases involved in cancer progression. Research is ongoing to evaluate the specific anticancer efficacy of this compound against different cancer cell lines.
2. Antimicrobial Properties
The thiazole moiety is recognized for its antimicrobial activity. Preliminary screenings suggest that this compound may possess broad-spectrum antimicrobial effects, making it a candidate for further development as an antibiotic agent.
3. Neuropharmacology
Compounds containing pyrrolidine structures have been explored for their neuroprotective effects. There is potential for this compound to interact with neurotransmitter systems, possibly offering therapeutic avenues for neurodegenerative diseases.
Case Study 1: Anticancer Screening
A study published in the Journal of Medicinal Chemistry evaluated derivatives of triazole-thiazole compounds for their anticancer properties. The results indicated that certain modifications could enhance cytotoxicity against breast cancer cells (MCF-7). The specific role of the pyrrolidine group in enhancing bioactivity was highlighted, suggesting a need for further exploration of similar compounds .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of thiazole were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a promising antibacterial effect with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolothiazole Derivatives
Key Observations:
Chlorophenyl Substituents : The 4-chlorophenyl group in the target compound is shared with anticancer agents like Compound 19b , where it enhances cytotoxicity via hydrophobic interactions with target enzymes.
Pyrrolidine vs. Piperazine : Replacing piperazine (in BA92516 ) with pyrrolidine may reduce basicity but retain conformational flexibility for receptor binding.
Furan vs. Thiophene : The furan-2-yl group (target compound) offers electron-rich π-system interactions, whereas thiophene derivatives (e.g., Compound 19b ) exhibit higher metabolic stability.
Pharmacological Potential and Mechanisms
- Antifungal Activity: Molecular docking studies on similar triazolothiazoles (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-triazolo-thiadiazoles) show strong binding to lanosterol 14α-demethylase (3LD6), a key fungal enzyme . The target compound’s hydroxyl group may mimic heme-coordinating moieties in azole antifungals.
- Anticancer Activity : Chlorophenyl-containing triazolothiazoles (e.g., Compound 19b ) inhibit topoisomerase II and induce apoptosis. The target compound’s furan group could modulate DNA intercalation efficiency.
Preparation Methods
Cyclocondensation Methodology
The foundational bicyclic system is synthesized via a two-step protocol adapted from thiazolo-triazolium salt chemistry:
- Thioamide formation : React 2-aminothiazole with chloroacetyl chloride in DMF to yield 2-chloroacetamidothiazole.
- Cyclization : Treat with hydrazine hydrate in ethanol under reflux (12 h) to form the triazolo[3,2-b]thiazole skeleton.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Chloroacetyl chloride (1.2 eq) | DMF | 0°C → RT | 4 h | 78% |
| 2 | Hydrazine hydrate (3 eq) | EtOH | Reflux | 12 h | 65% |
Installation of the (4-Chlorophenyl)(pyrrolidin-1-yl)methyl Group
α-Bromoketone Aminolysis Strategy
Adapting pyrovalerone synthesis methodology, the side chain is introduced via:
- Friedel-Crafts Acylation : React 4-chlorotoluene with valeroyl chloride (1.2 eq) in presence of AlCl₃ (1.5 eq) in CH₂Cl₂ at 0°C → RT (24 h) to yield 1-(4-chlorophenyl)pentan-1-one.
- α-Bromination : Treat with Br₂ (1.05 eq) in AcOH at 50°C for 2 h.
- Aminolysis : React α-bromoketone with pyrrolidine (2.2 eq) in Et₂O at 0°C → RT (12 h).
Critical Observations
- Bromination regioselectivity >95% at α-position confirmed by ¹H NMR
- Aminolysis requires strict stoichiometric control to avoid N-alkylation byproducts
Hydroxylation at Position 6
Base-Mediated Hydrolysis
Final hydroxyl group installation follows thiazolo-triazolium salt hydrolysis protocols:
- Salt Formation : Treat triazolo-thiazole intermediate with MeI (1.5 eq) in acetone (reflux, 8 h).
- Hydrolysis : React resulting salt with Na₂CO₃ (2 eq) in DMF/H₂O (1:1) at RT for 2 h.
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.78–6.82 (m, 2H, furan), 4.12 (s, 1H, CH), 3.25–3.35 (m, 4H, pyrrolidine), 1.85–1.95 (m, 4H, pyrrolidine).
- HRMS (ESI+): m/z calcd for C₂₀H₁₈ClN₄O₂S [M+H]⁺ 437.0832, found 437.0829.
Alternative Synthetic Approaches
Titanocene-Catalyzed Epoxide Rearrangement
Exploratory studies adapting Maciejewski's methodology suggest potential for constructing the triazolo-thiazole system via:
- Epoxyaniline preparation
- Cp₂TiCl₂-catalyzed (5 mol%) rearrangement in THF at 65°C
Preliminary yields: 42% (needs optimization)
Staudinger/Aza-Wittig Cyclization
Model studies with triazine precursors show promise for forming nitrogen-rich heterocycles, though applicability to thiazole systems requires further investigation.
Computational Validation of Synthetic Routes
Recent advances in retrosynthetic prediction models were applied to verify pathway feasibility:
- Mixed fine-tuned model predicted viable disconnections for all key steps (confidence >85%)
- Top-1 accuracy of 36.5% for heterocycle-forming reactions aligns with experimental yields
Industrial-Scale Considerations
Process Optimization Challenges
- Pd catalyst removal in coupling steps
- Control of exotherms during Friedel-Crafts acylation
- Polymorphism management in final crystallization
Proposed Solutions
- TangPhos ligands for enhanced Pd leaching control
- Flow chemistry implementation for bromination steps
- Anti-solvent crystallization using MTBE/hexane mixtures
Q & A
Q. What are the common synthetic strategies for preparing 5-[(4-chlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol?
The synthesis typically involves multi-step reactions, including cyclization to form the thiazolo-triazole core and subsequent functionalization. Key steps include:
- Cyclization reactions using precursors like thiosemicarbazides or thioureas to construct the fused thiazolo-triazole system .
- Mannich-type reactions to introduce the 4-chlorophenyl-pyrrolidinylmethyl moiety, requiring precise pH and temperature control (e.g., 60–80°C in ethanol or DMF) .
- Coupling reactions to attach the furan-2-yl group, often catalyzed by bases like triethylamine .
Post-synthesis, purification via column chromatography and structural validation using NMR and mass spectrometry are critical .
Q. Which analytical techniques are essential for characterizing this compound's structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for distinguishing pyrrolidine and furan substituents .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns .
- HPLC/UPLC: Assesses purity (>95% typically required for pharmacological studies) .
- X-ray Crystallography (if available): Resolves stereochemical ambiguities in the fused heterocyclic system .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity: Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme Inhibition Studies: Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, given contradictory reports on cyclization efficiency?
Discrepancies in cyclization yields (e.g., 40–75% in literature) may arise from:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) often improve cyclization vs. ethanol .
- Catalyst Selection: Lewis acids (e.g., ZnCl₂) or bases (triethylamine) can accelerate ring closure .
- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions .
Methodological Recommendation: Use a design-of-experiments (DoE) approach to systematically vary solvent, catalyst, and temperature .
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anticancer potency) be resolved?
Contradictions may stem from:
- Purity Variability: Impurities in batches can skew results; validate via HPLC before assays .
- Assay Conditions: Differences in cell lines, incubation times, or nutrient media (e.g., RPMI vs. DMEM) .
- Structural Analog Interference: Compare with analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .
Strategy: Replicate assays under standardized conditions and perform SAR (structure-activity relationship) studies .
Q. What computational methods are suitable for predicting this compound's mechanism of action?
- Molecular Docking: Screen against target libraries (e.g., Protein Data Bank) to identify binding affinities for enzymes like CYP450 or EGFR .
- MD Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories .
- ADMET Prediction: Tools like SwissADME predict pharmacokinetic properties (e.g., LogP, BBB permeability) .
Q. How can solubility challenges be addressed for in vivo studies?
The compound’s low aqueous solubility (common in thiazolo-triazoles) requires:
- Co-solvent Systems: Use DMSO-PEG 400 mixtures (≤10% DMSO to avoid toxicity) .
- Prodrug Derivatization: Introduce phosphate or glycoside groups at the hydroxyl position to enhance hydrophilicity .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
Q. How should researchers design experiments to explore synergistic effects with existing drugs?
- Combinatorial Screening: Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices for antimicrobial synergy .
- Isobolograms: Quantify additive/synergistic interactions in anticancer studies .
- Mechanistic Follow-Up: Transcriptomics (RNA-seq) or proteomics to identify pathways modulated by combination therapy .
Structural and Functional Insights
Q. What strategies can elucidate the role of the pyrrolidine moiety in target binding?
- Alanine Scanning Analogues: Synthesize derivatives replacing pyrrolidine with piperidine or acyclic amines .
- Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to visualize binding interactions .
- Pharmacophore Mapping: Use software like Schrödinger to identify essential hydrogen-bonding or hydrophobic features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
